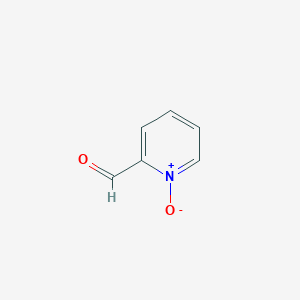

2-吡啶甲醛,1-氧化物

概述

描述

2-Pyridinecarboxaldehyde, also known as Picolinaldehyde, is a pyridinecarbaldehyde where the hydrogen at position 2 is replaced by a formyl group . It has a molecular formula of C6H5NO and a molecular weight of 107.11 .

Synthesis Analysis

The synthesis of 2-Pyridinecarboxaldehyde involves thermally induced carbonyl substitutions on [M (CO) 5 X] (M = Mn, X = Cl, Br; M = Re, X = Br) or room temperature displacement of acetonitrile from [Mo (η 3 -methallyl)Cl (CO) 2 (NCMe) 2] to produce stable crystalline complexes .Molecular Structure Analysis

The structure of 2-Pyridinecarboxaldehyde has been verified using ultraviolet–visible spectroscopy, Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and thermogravimetric analysis .Chemical Reactions Analysis

In a study, 2-Pyridinecarboxaldehyde was grafted onto chitosan (CS) and the modified CS coordinated with silver ions to prepare PCA-CS-Ag complexes with antibacterial activity .Physical and Chemical Properties Analysis

2-Pyridinecarboxaldehyde is a yellow liquid with a melting point of -21–22°C and a boiling point of 181 °C (lit.) . It has a density of 1.126 g/mL at 25 °C (lit.) and a vapor pressure of 73Pa at 20℃ . It is air sensitive and miscible in water .科学研究应用

配体合成和络合物形成

2-吡啶甲醛,1-氧化物参与各种配体的合成和与金属的络合物形成。例如,它与邻苯二胺缩合生成双齿配体,与多种金属形成络合物 (Vrbová 等,2000)。类似地,它参与与三亚乙基四胺形成多齿配体,与铁 (III)、铜 (II) 和锌 (II) 等各种金属反应不同 (Boča 等,2000)。

有机合成中的催化

2-吡啶甲醛,1-氧化物在催化中起着至关重要的作用,特别是在有机底物的氧化中。一项研究证明了它参与 Pd(OAc)2/吡啶催化剂体系的需氧醇氧化 (Steinhoff 和 Stahl,2004)。该机制涉及几个步骤,包括加合物形成、配体取代和β-氢消除。

金属络合物结构

对含有 2-吡啶甲醛,1-氧化物的金属络合物的研究揭示了结构性质的见解。例如,与该化合物形成的金属络合物的结构表征提供了有关其形成和性质的宝贵信息 (Sousa 等,2001)。

氧化机制

关于涉及 2-吡啶甲醛,1-氧化物的氧化机制的研究具有重要意义。例如,它在酸性介质中被铬 (VI) 氧化的动力学提供了对氧化还原过程和反应动力学的见解 (Kita 和 Uścińska,2003)。

配体的核磁共振研究

由 2-吡啶甲醛,1-氧化物与多胺缩合形成的配体的核磁共振研究增强了我们对其结构和化学性质的理解 (Boča、Valigura 和 Linert,2000)。

光催化中的反应

该化合物的衍生物表现出动态行为,包括紫外辐射诱导的 E/Z 异构化,突出了其在光催化和电子设备应用中的潜力 (Gordillo 等,2016)。

杂环的合成

2-吡啶甲醛,1-氧化物用于合成基于吡喃的杂环,展示了其在有机合成中的多功能性 (Beerappa 和 Shivashankar,2015)。

安全和危害

未来方向

The PCA-CS-Ag complex, which is synthesized using 2-Pyridinecarboxaldehyde, exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria . Therefore, it is expected to be developed as an effective antibacterial material with promising applications in food films, packaging, medical dressings, and other fields .

属性

IUPAC Name |

1-oxidopyridin-1-ium-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-5-6-3-1-2-4-7(6)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXWAWIYGFDGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339413 | |

| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7216-40-2 | |

| Record name | 2-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

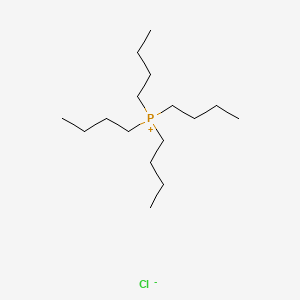

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride](/img/structure/B1207258.png)

![2,5-Cyclohexadien-1-one, 4-[[4-(acetyloxy)phenyl]imino]-](/img/structure/B1207272.png)

![1(3h)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-](/img/structure/B1207274.png)

![3-[6-(4-Aminophenyl)-2-phenyl-4-pyrimidinyl]aniline](/img/structure/B1207277.png)